(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral compound recognized for its significance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a chlorine atom and a tert-butyl ester group, making it an important building block in the synthesis of various organic molecules, particularly in the development of pharmaceutical agents targeting neurological disorders.
Source: The compound can be sourced from chemical suppliers and is cataloged in databases such as PubChem and BenchChem, where detailed information about its properties and applications is available.
Classification:
The synthesis of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are commonly utilized to streamline the production process.
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate has a molecular formula of . Its structure consists of a pyrrolidine ring with a chlorine substituent at the third position and a tert-butyl ester at the first position.
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate can undergo various chemical transformations:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing more complex organic molecules, contributing to its utility in medicinal chemistry.
The mechanism of action for (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate primarily involves its interaction with specific biological targets, such as enzymes or receptors. Its chiral nature facilitates enantioselective binding, which can significantly influence its pharmacological effects. The presence of the tert-butyl ester enhances lipophilicity, potentially improving absorption and bioavailability in pharmaceutical applications.
Relevant data from spectral analyses (NMR, MS) indicate characteristic peaks that confirm the structure and purity of the compound.
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate finds extensive applications across various fields:
The pyrrolidine ring system offers several distinct structural advantages that make it indispensable in drug design. As a saturated five-membered heterocycle, pyrrolidine exhibits non-planar ring geometry due to pseudorotation, allowing it to sample multiple conformations and achieve optimal binding with biological targets. This conformational flexibility enables precise spatial positioning of pharmacophoric elements that is unattainable with flat aromatic systems. The (S)-3-chloropyrrolidine configuration is particularly valuable because the chlorine atom introduction creates a stereocenter that can direct subsequent stereoselective transformations, a feature extensively utilized in synthesizing enzyme inhibitors and receptor modulators [4].
The three-dimensional coverage provided by pyrrolidine derivatives significantly exceeds that of aromatic systems, with a polar surface area (16.46 Ų) and hydrogen-bonding capacity (1 donor, 1.5 acceptors) that facilitate target interactions while maintaining favorable membrane permeability. These properties explain why pyrrolidine-containing compounds represent approximately 37 FDA-approved drugs, spanning therapeutic areas from antidiabetics to anticancer agents. The chiral environment created by the (S)-configuration at the 3-position allows for differential biological interactions with enantioselective proteins, enabling the design of highly selective therapeutic agents with reduced off-target effects [4] [7].
Table 1: Physicochemical Properties of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Property | Value | Measurement Source |
---|---|---|
CAS Number | 1289584-82-2 (S-enantiomer) | AiFChem, BLD Pharm |
Molecular Formula | C₉H₁₆ClNO₂ | AiFChem, BLD Pharm |
Molecular Weight | 205.68 g/mol | Apollo Scientific, AiFChem |
IUPAC Name | (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | BLD Pharm |
SMILES Notation | Cl[C@@H]1CN(C(OC(C)(C)C)=O)CC1 | BLD Pharm |
Boiling Point | Not available | Experimental data not provided |
Storage Conditions | Sealed, dry, 2-8°C | AiFChem, BLD Pharm |
The versatile reactivity of the chlorinated pyrrolidine scaffold enables diverse chemical transformations essential for drug discovery. The chlorine atom serves as an excellent leaving group for nucleophilic displacement reactions, allowing introduction of amines, thiols, and other functional groups. Additionally, the electron-withdrawing nature of the chlorine slightly activates adjacent positions on the ring toward deprotonation and functionalization. This combination of features makes (S)-tert-butyl 3-chloropyrrolidine-1-carboxylate a privileged intermediate for constructing complex molecules with precise stereochemical requirements [3] [5] [8].
The tert-butyloxycarbonyl (Boc) protecting group in (S)-tert-butyl 3-chloropyrrolidine-1-carboxylate serves multiple critical functions beyond simple amine protection. This bulky substituent significantly modifies the compound's physicochemical properties, particularly enhancing lipophilicity which facilitates membrane permeability and oral bioavailability. The Boc group increases the LogP value by approximately 1.5-2 units compared to the unprotected amine, shifting the molecule toward favorable partition coefficients (predicted LogPo/w = 0.459 for pyrrolidine vs. 2.59 with Boc protection) that promote absorption across biological barriers [4].
The Boc group's steric bulk provides significant advantages in synthetic applications. By shielding the nitrogen atom, it prevents undesired N-alkylation reactions and directs functionalization to other positions on the ring, particularly the chlorine-bearing carbon. This regiocontrol is essential for achieving selective modifications during multi-step syntheses. Furthermore, the Boc group exhibits remarkable chemical stability under basic conditions and toward nucleophiles, while remaining selectively removable under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane). This orthogonal protection strategy enables sequential deprotection and functionalization in complex molecule assembly [6] [10].
Table 2: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Parameter | Pyrrolidine | Boc-Protected Pyrrolidine | Impact on Drug Properties |
---|---|---|---|
LogP | 0.459 | 2.0-2.5 (estimated) | Enhanced membrane permeability |
Polar Surface Area | 16.46 Ų | ~40 Ų | Balanced solubility/permeability |
Hydrogen Bond Donors | 1.0 | 0 | Reduced H-bonding with water |
Hydrogen Bond Acceptors | 1.5 | 3.0 | Increased solvation potential |
Solvent Accessible Surface Area | 258.8 Ų | ~300 Ų | Improved ligand-target interactions |
The metabolic stability conferred by the Boc group significantly extends the half-life of drug precursors containing this moiety. The tert-butyl group resists oxidative metabolism better than methyl or ethyl esters, while the carbamate linkage remains stable toward most esterases. This stability profile allows (S)-tert-butyl 3-chloropyrrolidine-1-carboxylate to function as a robust synthetic intermediate that survives various reaction conditions during multi-step syntheses. When incorporated into final drug candidates, the Boc group can be strategically retained or removed to fine-tune the molecule's overall pharmacokinetic profile, particularly for central nervous system-targeted therapeutics where optimal lipophilicity is crucial for blood-brain barrier penetration [4] [9].
The development of (S)-tert-butyl 3-chloropyrrolidine-1-carboxylate as a commercially significant intermediate parallels the rising importance of chiral building blocks in pharmaceutical synthesis. Before its commercial availability, medicinal chemists were required to undertake multi-step enantioselective syntheses to access similar scaffolds, significantly slowing drug discovery efforts. The compound first appeared in specialized chemical catalogs around the early 2010s as demand for stereochemically defined heterocycles increased. Its emergence coincided with the golden age of targeted therapies, where kinase inhibitors and GPCR modulators requiring precise stereochemistry dominated pharmaceutical development pipelines [3] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2